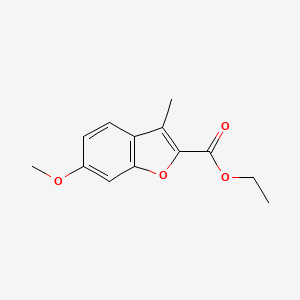

Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-methoxy-3-methyl-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-4-16-13(14)12-8(2)10-6-5-9(15-3)7-11(10)17-12/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPIRYIAFJZJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate typically involves the esterification of 6-methoxy-3-methylbenzofuran-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products

Oxidation: Produces 6-methoxy-3-methylbenzofuran-2-carboxylic acid or 6-methoxy-3-methylbenzofuran-2-one.

Reduction: Yields 6-methoxy-3-methylbenzofuran-2-methanol.

Substitution: Results in various substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in treating various diseases due to its biological activities:

- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity: this compound has shown potent antiproliferative effects against multiple cancer cell lines. For instance, it demonstrated an IC50 of less than 0.01 µM against A549 lung cancer cells, indicating high potency.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Mechanism of Action: It may inhibit certain enzymes or receptors involved in disease progression, leading to observed effects such as apoptosis in cancer cells .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Antiproliferative Effects Study

A study evaluated the antiproliferative activity of several benzofuran derivatives, including this compound. Results indicated that it exhibited 2–4 times greater potency than unsubstituted analogs, emphasizing the impact of substituent positioning on the benzofuran ring for enhanced activity .

Mechanistic Insights

Further investigations revealed that this compound affects cell cycle progression and induces apoptosis in cancer cells. This suggests that it may trigger specific signaling pathways associated with cell death .

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Crystallographic and Analytical Tools

- Structural Analysis : Programs like SHELXL ( ) and ORTEP-III ( ) are critical for determining crystal structures, aiding in understanding substituent effects on molecular packing and stability.

- Purity and Characterization : Chromatography (e.g., column chromatography in ) and spectroscopic methods (NMR, MS) are essential for confirming the identity of analogs, particularly those with stereochemical complexity (e.g., ).

Biological Activity

Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a benzofuran core structure with methoxy and methyl substituents that influence its reactivity and biological activity. The presence of these groups enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects.

Chemical Formula: C12H14O4

Molecular Weight: 222.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various biological effects, such as:

- Antimicrobial Activity: The compound has shown potential in inhibiting microbial growth.

- Anticancer Activity: Studies indicate significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited potent antiproliferative activity against several cancer cell lines with varying degrees of efficacy.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A549 (Lung Cancer) | <0.01 | Highly potent |

| MDA-MB-435 (Breast Cancer) | 0.229 | Significant inhibition |

| NCI-H23 (Lung Cancer) | 1.48 | Comparable to staurosporine |

The above data indicates that the compound effectively inhibits the growth of cancer cells, with some derivatives showing IC50 values lower than those of established chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects. The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

-

Study on Antiproliferative Effects:

A comprehensive study evaluated the antiproliferative activity of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited 2–4 times greater potency than unsubstituted analogs, highlighting the importance of substituent positioning on the benzofuran ring for enhanced activity . -

Mechanistic Insights:

Further investigations into the mechanism of action revealed that this compound affects cell cycle progression and induces apoptosis in cancer cells. These findings suggest that the compound may trigger specific signaling pathways associated with cell death .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 6-methoxybenzofuran-2-carboxylate | Lacks methyl substitution | Moderate anticancer activity |

| Ethyl 3-methylbenzofuran-2-carboxylate | Different substitution pattern | Lower potency compared to target compound |

| Ethyl 6-amino-3-methylbenzofuran-2-carboxylate | Amino group instead of methoxy | Varies significantly in activity |

The unique combination of functional groups in this compound contributes to its distinctive biological profile, making it a valuable candidate for further research in drug development.

Q & A

Q. What are the established synthetic routes for Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate, and what experimental parameters influence yield?

A multi-step one-pot synthesis under ultrasound irradiation using PEG-400 as a phase-transfer catalyst and K₂CO₃ as a base in refluxing acetonitrile has been reported. Key parameters include reaction time (4–6 hours), temperature (80–85°C), and stoichiometric ratios of precursors like ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and substituted salicylaldehydes. Ultrasound irradiation enhances reaction efficiency by improving mixing and reducing aggregation .

Q. How is the molecular structure of this compound confirmed in academic research?

Structural elucidation relies on spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) to verify functional groups and connectivity. For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) with refinement via SHELX software (e.g., SHELXL for small-molecule refinement) is standard. ORTEP-III is used for thermal ellipsoid visualization, ensuring accurate bond-length and angle measurements .

Q. What analytical methods are critical for purity assessment and functional group identification?

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and isotopic patterns.

- Multinuclear NMR: ¹H NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in benzofuran ring). ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and ester groups.

- IR Spectroscopy: Detects C=O stretches (~1720 cm⁻¹) and aromatic C-H bending (~750–800 cm⁻¹) .

Advanced Research Questions

Q. How are discrepancies between observed and calculated spectral data resolved?

Discrepancies in NMR/IR data (e.g., unexpected splitting or shifts) are investigated via:

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental values.

- Isotopic Labeling: For ambiguous proton environments, deuterated analogs or NOESY experiments clarify spatial arrangements .

Q. What strategies optimize reaction yields in multi-step syntheses involving benzofuran derivatives?

- Catalyst Screening: PEG-400 improves solubility of polar intermediates in acetonitrile, enhancing cross-coupling efficiency.

- Ultrasound vs. Conventional Heating: Ultrasound reduces reaction time by 30–40% via cavitation effects, minimizing side reactions.

- Workup Optimization: Liquid-liquid extraction with ethyl acetate/water (3:1) and column chromatography (SiO₂, hexane/EtOAc gradient) recover pure product .

Q. What challenges arise in crystallographic refinement of benzofuran derivatives, and how are they addressed?

- Disorder in Crystal Lattices: Methoxy or ester groups may exhibit rotational disorder. Partial occupancy refinement in SHELXL resolves this.

- Twinned Crystals: SHELXD or twin-law matrices in SHELXTL are applied for deconvoluting overlapping reflections.

- High Thermal Motion: Low-temperature data collection (100 K) reduces atomic displacement artifacts .

Q. How are reaction mechanisms (e.g., [3,3]-sigmatropic rearrangements) validated for benzofuran synthesis?

- Isotopic Tracing: ¹³C-labeled substrates track carbon migration during rearrangement.

- Kinetic Studies: Rate constants under varying temperatures (Arrhenius plots) differentiate concerted vs. stepwise pathways.

- Intermediate Trapping: Quenching reactions with TEMPO or D₂O isolate transient species for spectroscopic analysis .

Q. What methodologies assess the bioactivity of benzofuran-based compounds in drug discovery?

- In Silico Docking: Molecular docking (AutoDock Vina) screens for binding affinity to targets like cyclooxygenase-2 or bacterial enzymes.

- In Vitro Assays: MIC (Minimum Inhibitory Concentration) testing against pathogens (e.g., S. aureus) evaluates antimicrobial potential.

- ADME Profiling: HPLC-based solubility and metabolic stability assays (e.g., liver microsomes) prioritize candidates for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.